N'-[(Z)-1,3-benzodioxol-5-ylmethylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-(2H-1,3-Benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2H-1,3-Benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 6-methylpyridine-3-carbohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2H-1,3-Benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N’-[(Z)-(2H-1,3-Benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Industry: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N’-[(Z)-(2H-1,3-Benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide exerts its effects involves binding to specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial DNA, interfering with replication and transcription processes . In cancer cells, the compound may induce apoptosis by interacting with cellular proteins involved in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-{[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
N’-[(Z)-(2H-1,3-Benzodioxol-5-yl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both a benzodioxole ring and a pyridine ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O3/c1-10-2-4-12(8-16-10)15(19)18-17-7-11-3-5-13-14(6-11)21-9-20-13/h2-8H,9H2,1H3,(H,18,19)/b17-7- |
InChI Key |
WJEBJTZVMKLYKZ-IDUWFGFVSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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